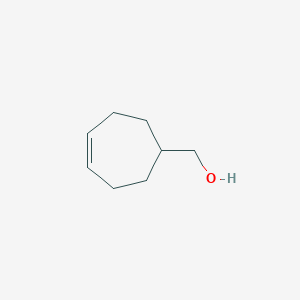

4-Cycloheptene-1-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

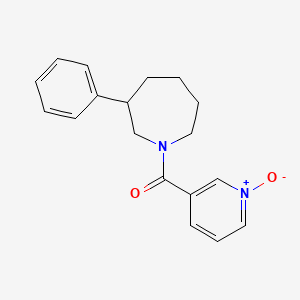

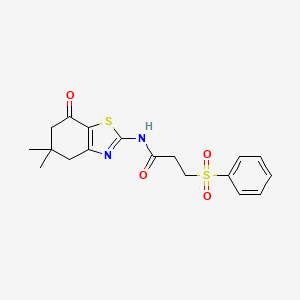

4-Cycloheptene-1-methanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is also known as cyclohept-4-en-1-ylmethanol .

Synthesis Analysis

The synthesis of cycloheptenes, including 4-Cycloheptene-1-methanol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . This reaction cleanly provides alkoxides . Addition of MsCl or SOCl2 with DBU then yields aryl-substituted cycloalkenes .Molecular Structure Analysis

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The structure of cycloheptene and its derivatives, including 4-Cycloheptene-1-methanol, are not flat but exist as "puckered rings" .Chemical Reactions Analysis

Cycloheptene, a structural relative of 4-Cycloheptene-1-methanol, undergoes various chemical reactions. For instance, it can react with organocerium reagents to form alkoxides . It can also undergo oxidative allylic C (sp3)-H arylation with a broad range of heteroaryl boronic acids, catalyzed by Cu2O .Physical And Chemical Properties Analysis

4-Cycloheptene-1-methanol has a boiling point of 120 °C at a pressure of 2 Torr . Its density is predicted to be 0.927±0.06 g/cm3 .Applications De Recherche Scientifique

Photochemical Syntheses and Transformations

4-Cycloheptene-1-methanol can be used in photochemical syntheses and transformations . A low-temperature flow photoreactor can be designed to enable the synthesis of carbocyclic trans-cycloheptene (TCH) derivatives due to their thermal sensitivity in the absence of metal coordination . This process involves the creation of AgNO3 complexes of trans-cycloheptene (TCH) and trans-1-sila-4-cycloheptene (Si-TCH) derivatives .

Bioorthogonal Chemistry

This compound can also be used in bioorthogonal chemistry . With decomplexation of AgNO3 in situ, metal-free TCO and Si-TCH derivatives can engage in a range of cycloaddition reactions as well as dihydroxylation reactions . This allows for the creation of new compounds with potential applications in various fields of research .

Oxidation Reactions

4-Cycloheptene-1-methanol can be used in oxidation reactions . For example, it can be used in the oxidation of cycloalkenes with a non-heme iron (IV)-oxo complex . This process involves the use of a non-heme iron(IV)-oxo complex [(PyTACN)Fe(O)(Cl)]+ in the oxidation of cyclohexene, cycloheptene, and cis-cyclooctene .

Chemoselectivity in Oxidation

This compound can also be used to study chemoselectivity in oxidation . The DFT-calculated energies of the transition states for the epoxidation and hydroxylation pathways can explain the observed chemoselectivity . This can provide valuable insights into the mechanisms of these reactions .

Synthesis of Highly Substituted Cyclopentadienes

4-Cycloheptene-1-methanol can be used in the synthesis of highly substituted cyclopentadienes . These compounds can be obtained in good yields at room temperature via a three-component tandem reaction between primary alkylamines and two acetylenic esters in the presence of triphenylphosphine .

Research in Bioinorganic Chemistry

This compound can be used in research in bioinorganic chemistry . For example, it can be used to study the reactions of iron (IV)-oxo compounds, which mediate diverse enzymatic oxidations .

Mécanisme D'action

The mechanism of action for the reactions involving cycloheptene and its derivatives is complex. For instance, the E1cb mechanism, which involves the abstraction of a β hydrogen from a protonated alcohol, is not feasible due to the pKa values of the β hydrogen and the hydroxy group . Therefore, two-step procedures are often employed, such as transforming the alcohol into the corresponding tosylate, then eliminating with additional potentially stronger base .

Orientations Futures

The technology of cyclohexanone production, a compound related to 4-Cycloheptene-1-methanol, is constantly being improved . This includes optimizing the stages of its production: synthesis and separation . Future research may explore the use of other solvents, such as ionic liquids, for the synthesis of cyclohexanone . This could potentially open up new avenues for the synthesis and application of 4-Cycloheptene-1-methanol and related compounds.

Propriétés

IUPAC Name |

cyclohept-4-en-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKIDPUEZRMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cycloheptene-1-methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)